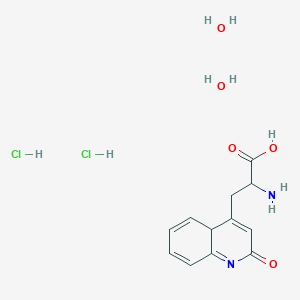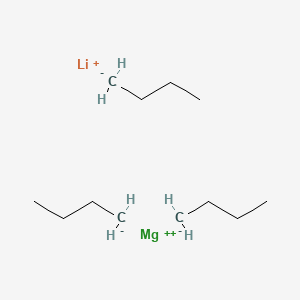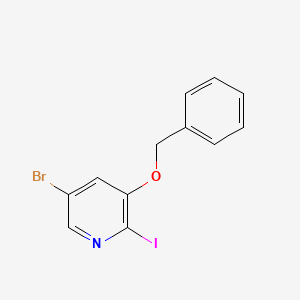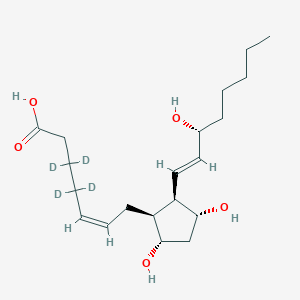![molecular formula C16H16INO4 B12337604 Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate CAS No. 60074-45-5](/img/structure/B12337604.png)
Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester is a chemical compound with a complex structure that includes an ethyl ester group, a phenoxy group, and an iodinated pyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester typically involves multiple steps, including the formation of the iodinated pyridinyl group and the esterification of propanoic acid. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The iodinated pyridinyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester involves its interaction with specific molecular targets and pathways. The iodinated pyridinyl group can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester
- Propanoic acid, 2-[4-[(5-(trifluoromethyl)-2-pyridinyl)oxy]phenoxy]-, butyl ester
Uniqueness
Propanoic acid, 2-[4-[(5-iodo-2-pyridinyl)oxy]phenoxy]-, ethyl ester is unique due to the presence of the iodinated pyridinyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where iodine’s properties are advantageous, such as in radiolabeling and imaging studies.
Propiedades
Número CAS |
60074-45-5 |
|---|---|
Fórmula molecular |
C16H16INO4 |
Peso molecular |
413.21 g/mol |
Nombre IUPAC |
ethyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate |
InChI |
InChI=1S/C16H16INO4/c1-3-20-16(19)11(2)21-13-5-7-14(8-6-13)22-15-9-4-12(17)10-18-15/h4-11H,3H2,1-2H3 |
Clave InChI |
VNPQARYQDQTZOH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


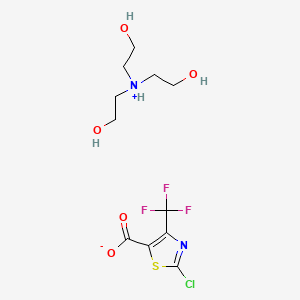

![Dimethylammonium dichlorotri(MU-chloro)bis[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl]diruthenate(II)](/img/structure/B12337528.png)




![(3R)-3-Amino-3-[4-(methylethyl)phenyl]propanoic acid](/img/structure/B12337558.png)
![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
